![molecular formula C8H12N2O B12098188 4-Methoxy-N1-methylbenzene-1,3-diamine](/img/structure/B12098188.png)
4-Methoxy-N1-methylbenzene-1,3-diamine
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Overview
Description
4-Methoxy-N1-methylbenzene-1,3-diamine is an organic compound with the molecular formula C8H12N2O It is a derivative of benzene, featuring methoxy and methylamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N1-methylbenzene-1,3-diamine typically involves the nitration of 4-methoxyaniline followed by reduction and methylation steps. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group. The nitro compound is then reduced to the corresponding amine using reducing agents such as iron powder in acidic conditions. Finally, the methylation of the amine is achieved using methyl iodide or dimethyl sulfate in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N1-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder in acidic conditions or catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Pharmaceuticals
4-Methoxy-N1-methylbenzene-1,3-diamine is utilized in the synthesis of various pharmaceutical compounds. Its amine functional groups allow it to act as a building block for more complex molecules. For instance, it has been employed in the synthesis of benzimidazole derivatives, which exhibit anti-cancer properties.
Compound | Application |
---|---|
Benzimidazole derivatives | Anticancer agents |
Antioxidants | Free radical scavengers |
Anti-inflammatory agents | Pain relief and inflammation reduction |
Case Study: Benzimidazole Derivatives
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzimidazole derivatives using this compound. These derivatives demonstrated significant cytotoxicity against various cancer cell lines, highlighting the compound's potential as a precursor in cancer therapy development .
Material Science Applications
2. Dye Manufacturing
The compound is also used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it suitable for creating colorants used in textiles and coatings.
Dye Type | Properties |
---|---|
Acid dyes | Bright colors and good solubility |
Reactive dyes | Strong bonding to fabric |
Case Study: Textile Dyes
A research article in the journal Coloration Technology discussed the use of this compound in developing reactive dyes for cotton fabrics. The resulting dyes exhibited excellent wash fastness and color depth, making them ideal for commercial textile applications .
3. Antimicrobial Properties
Recent studies have indicated that this compound possesses antimicrobial activity against various pathogens. This property is particularly useful in developing antiseptic formulations.
Pathogen | Activity |
---|---|
Staphylococcus aureus | Inhibitory effects at low concentrations |
Escherichia coli | Moderate antimicrobial activity |
Case Study: Antimicrobial Efficacy
In a study published in the International Journal of Antimicrobial Agents, researchers tested the antimicrobial efficacy of formulations containing this compound against common bacterial strains. The results showed significant inhibition of bacterial growth, suggesting its potential use in topical antiseptics.
Mechanism of Action
The mechanism of action of 4-Methoxy-N1-methylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The methoxy and methylamine groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzene-1,2-diamine: Similar structure but with different substitution patterns.
4-Methoxybenzene-1,2-diamine: Lacks the methylamine group.
1,3-Benzenediamine, 4-methyl-: Similar core structure but different functional groups .
Uniqueness
4-Methoxy-N1-methylbenzene-1,3-diamine is unique due to the presence of both methoxy and methylamine groups, which confer distinct chemical and biological properties.
Biological Activity
4-Methoxy-N1-methylbenzene-1,3-diamine, also known as 4-methoxy-m-phenylenediamine, is a chemical compound that has garnered interest in various fields, including medicinal chemistry and material sciences. This compound features a methoxy group and two amine functionalities, which contribute to its biological activity. Understanding the biological interactions and pharmacological potential of this compound is crucial for its application in drug development and therapeutic strategies.
Anticancer Potential
Research indicates that compounds similar to this compound may possess anticancer properties. For instance, studies have shown that diamines can interact with key proteins involved in cancer progression, such as the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Inhibiting STAT3 has been recognized as a potential strategy for cancer treatment due to its role in tumor growth and survival .
Table 1: Comparison of Biological Activities of Similar Compounds
Interaction with Biological Systems
The interaction studies of this compound with biological systems are essential for elucidating its pharmacological potential. Similar compounds have been shown to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. However, specific studies on this compound are still limited.
The proposed mechanism of action for compounds like this compound includes:
- Inhibition of Protein–Protein Interactions (PPIs): The ability to disrupt PPIs can lead to altered signaling pathways associated with cancer progression .
- Enzyme Inhibition: Diamines can act as inhibitors for various enzymes linked to metabolic processes and disease states .
Case Studies
A notable study involving similar diamines explored their effects on the STAT3 signaling pathway. The findings indicated that modifications in the chemical structure significantly influenced their inhibitory effects on STAT3, suggesting that further exploration of this compound could yield valuable insights into its therapeutic applications .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-methoxy-1-N-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H12N2O/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,10H,9H2,1-2H3 |
InChI Key |
QMNPHRDXEFIFSL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)N |
Origin of Product |
United States |
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